L-Tyrosine hydrochloride

Solubility enhancement Formulation science Cell culture media

Researchers requiring soluble tyrosine for aqueous formulations face the bottleneck of free base insolubility (≤0.45 mg/mL). L-Tyrosine hydrochloride eliminates this barrier with markedly enhanced water solubility while delivering the unmodified amino acid-unlike NALT, which shows inferior brain tyrosine elevation. - Direct substrate for tyrosine hydroxylase in catecholamine biosynthesis assays - Compatible with concentrated cell culture feed media without pH-adjusted streams - Thermal stability to 240°C supports sterile filtration and standard bioprocessing

Molecular Formula C9H12ClNO3
Molecular Weight 217.65 g/mol
CAS No. 16870-43-2
Cat. No. B105381
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameL-Tyrosine hydrochloride
CAS16870-43-2
Molecular FormulaC9H12ClNO3
Molecular Weight217.65 g/mol
Structural Identifiers
SMILESC1=CC(=CC=C1CC(C(=O)O)[NH3+])O.[Cl-]
InChIInChI=1S/C9H11NO3.ClH/c10-8(9(12)13)5-6-1-3-7(11)4-2-6;/h1-4,8,11H,5,10H2,(H,12,13);1H/t8-;/m0./s1
InChIKeyJJWFIVDAMOFNPS-QRPNPIFTSA-N
Commercial & Availability
Standard Pack Sizes1 g / 5 g / 10 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





L-Tyrosine Hydrochloride Technical Profile


L-Tyrosine hydrochloride (CAS 16870-43-2) is the hydrochloride salt form of the proteinogenic amino acid L-tyrosine, formulated as C9H11NO3·HCl with a molecular weight of 217.65 g/mol . This white to off-white crystalline powder exhibits markedly enhanced aqueous solubility compared to its free base counterpart, a characteristic that directly addresses the poor water solubility (0.45 mg/mL at 25°C) of unmodified L-tyrosine [1][2]. The compound serves as a critical precursor in the biosynthesis of catecholamine neurotransmitters—dopamine, norepinephrine, and epinephrine—as well as thyroid hormones and melanin, positioning it as an essential component in neuroscience research, cell culture media formulation, and pharmaceutical development .

Hydrochloride salt form with enhanced aqueous solubility vs. free base
Direct catecholamine precursor for dopamine and norepinephrine pathway studies
Compatible with cell culture media preparation without pH adjustment

Why Generic Substitution Fails for L-Tyrosine Hydrochloride


Generic substitution between L-tyrosine hydrochloride and its closest analogs—L-tyrosine free base (CAS 60-18-4) and N-Acetyl-L-tyrosine (NALT, CAS 537-55-3)—is not scientifically or procedurally sound due to fundamental differences in solubility, ionization state, and metabolic conversion efficiency. L-Tyrosine free base exhibits a solubility of only 0.45 mg/mL in water at neutral pH, severely limiting its utility in aqueous formulations and cell culture media without pH adjustment [1]. While NALT demonstrates approximately 20-fold greater water solubility than free base tyrosine, studies indicate it functions as a less efficient prodrug; one comparative analysis identified NALT as the least effective tyrosine prodrug tested in terms of brain tyrosine elevation, with O-phospho-L-tyrosine and L-tyrosine methyl ester outperforming it substantially [2][3]. Furthermore, the hydrochloride salt presents a distinct protonation state—both amino and carboxyl groups are protonated—versus the zwitterionic form of free L-tyrosine, directly impacting hydrogen-bonding networks, crystal packing, and dissolution behavior [4]. These physicochemical and pharmacokinetic disparities preclude simple one-to-one substitution in research and industrial applications, underscoring the necessity of compound-specific selection based on quantitative performance parameters.

L-Tyrosine HCl (this product) vs L-Tyrosine free base — solubility limited to 0.45 mg/mL at neutral pH
Direct amino acid delivery upon dissolution vs NALT — reported as least effective prodrug for brain tyrosine elevation
Protonated amino and carboxyl groups vs Zwitterionic free base — distinct H-bond network and dissolution kinetics

Quantitative Evidence vs. Analogues


Aqueous Solubility vs. Free Base

L-Tyrosine hydrochloride demonstrates substantially higher aqueous solubility compared to L-tyrosine free base. While L-tyrosine free base exhibits a water solubility of 0.045 g/100 mL (0.45 mg/mL) at 25°C [1], the hydrochloride salt form is described as 'soluble in water' with vendor datasheets consistently noting enhanced solubility . The salt formation replaces the poorly soluble zwitterionic structure with a protonated species, eliminating the need for extreme pH adjustment (pH ~2 or ~10) that is required to achieve even modest solubility increases for the free base [2].

Aqueous Solubility vs. Free Base
Cross-study
Free base: 0.45 mg/mL at 25°C; HCl salt: soluble in water without pH adjustment
Supports aqueous formulation and cell culture preparation workflow
Exact fold-increase requires experimental determination
Solubility enhancement Formulation science Cell culture media

Thermal Decomposition Profile

Differential scanning calorimetry (DSC) analysis of L-tyrosine hydrochloride confirms thermal stability up to 240°C, with melting point recorded at 239°C (decomposition) [1]. In contrast, L-tyrosine free base exhibits a significantly higher decomposition range, melting at ≥300°C with decomposition occurring between 342-344°C [2]. This lower thermal decomposition threshold of the hydrochloride salt reflects its distinct crystal packing and hydrogen-bonding network, where both amino and carboxyl groups are protonated, altering intermolecular forces compared to the zwitterionic free base [3].

Thermal Decomposition
Cross-study
239°C (decomposition) by DSC; approx. 100°C lower than free base
Informs processing and storage condition selection
Relevant for elevated-temperature applications
Thermal analysis DSC Crystal engineering

Prodrug Efficacy vs. N-Acetyl-L-Tyrosine

In a comparative study of tyrosine prodrugs administered to mice, L-tyrosine (administered as the hydrochloride or free amino acid) and O-phospho-L-tyrosine were equally effective in elevating brain tyrosine levels following oral administration, while N-Acetyl-L-tyrosine (NALT) was identified as the least effective prodrug tested [1]. This finding contradicts the common assumption that NALT's superior water solubility (approximately 20-fold higher than free base tyrosine) translates to enhanced bioavailability; instead, NALT exhibits a lower in vivo conversion rate to free tyrosine, requiring higher doses to achieve comparable neurochemical effects [2]. The hydrochloride salt, by delivering the unmodified L-tyrosine molecule upon dissolution, avoids the metabolic bottleneck associated with acetyl group hydrolysis.

Prodrug Efficacy vs. NALT
Head-to-head
L-Tyrosine HCl reported comparable to O-phospho-L-tyrosine; NALT least effective prodrug tested
Reported brain tyrosine elevation context for neuroscience studies
Mouse model; oral administration; HPLC detection
Bioavailability Prodrug comparison Neuropharmacology

Crystal Structure vs. Free Base

Neutron diffraction analysis reveals fundamental structural divergence between L-tyrosine and L-tyrosine hydrochloride. L-Tyrosine free base crystallizes in the orthorhombic space group P212121 (a = 6.913 Å, b = 21.118 Å, c = 5.832 Å) with the molecule existing in the zwitterionic form. In contrast, L-tyrosine hydrochloride crystallizes in the monoclinic space group P21 (a = 11.083 Å, b = 9.041 Å, c = 5.099 Å, β = 91.82°) with both amino and carboxyl groups protonated [1]. The rotational barrier of the ammonium group is estimated at 8.3 kcal/mol in free L-tyrosine versus 5.0 kcal/mol in the more weakly hydrogen-bonded hydrochloride [1]. This difference in hydrogen-bonding energetics directly influences dissolution kinetics and crystal habit.

Crystal Structure
Head-to-head
Monoclinic P21 vs. orthorhombic P212121; NH₃ rotational barrier 5.0 vs. 8.3 kcal/mol
Supports dissolution behavior and crystal habit interpretation
Neutron diffraction at ambient conditions
Crystallography Neutron diffraction Solid-state chemistry

Human Pharmacokinetic Profile

Following a single oral dose of L-tyrosine (as the hydrochloride or free amino acid), plasma tyrosine concentrations exhibit dose-dependent elevation. At a 100 mg/kg dose, maximum plasma concentration (Cmax) reaches 154 nmol/mL; at 150 mg/kg, Cmax increases to 203 nmol/mL in healthy human subjects [1]. This linear dose-response relationship provides a quantitative benchmark for comparing alternative tyrosine sources. While N-Acetyl-L-tyrosine (NALT) offers superior aqueous solubility, its conversion efficiency to free tyrosine is lower, meaning equivalent plasma levels may require higher administered doses of NALT compared to L-tyrosine hydrochloride [2][3]. The hydrochloride salt, delivering the native amino acid upon dissolution, avoids the first-pass hydrolysis step that limits NALT's bioavailability.

Human Plasma Cmax
Class-level
154 nmol/mL at 100 mg/kg; 203 nmol/mL at 150 mg/kg oral dose
Reported dose-dependent plasma exposure context
Class-level inference; NALT comparative Cmax not available
Pharmacokinetics Cmax Oral absorption

Key Application Scenarios


Catecholamine Precursor in Neuroscience

L-Tyrosine hydrochloride is the preferred form for in vitro and in vivo neuroscience studies investigating dopamine, norepinephrine, and epinephrine biosynthesis pathways. Unlike N-Acetyl-L-tyrosine, which exhibits reduced prodrug efficacy in elevating brain tyrosine levels [1], the hydrochloride salt delivers the unmodified amino acid, ensuring maximal substrate availability for tyrosine hydroxylase, the rate-limiting enzyme in catecholamine synthesis . The compound's aqueous solubility facilitates preparation of stock solutions and dosing formulations without resorting to organic solvents or extreme pH conditions that could confound neuronal assays. In stress physiology research, where tyrosine depletion impairs cognitive performance, the hydrochloride form provides reliable, dose-dependent plasma elevations (154-203 nmol/mL at 100-150 mg/kg oral doses) [2].

Cell Culture Media Formulation

In mammalian cell culture for monoclonal antibody and recombinant protein production, L-tyrosine is an essential amino acid whose poor solubility at neutral pH (≤0.45 mg/mL for free base) creates a critical bottleneck in concentrated feed media preparation [1]. L-Tyrosine hydrochloride addresses this limitation by providing enhanced aqueous solubility without requiring separate pH-adjusted feed streams . While dipeptide alternatives such as glycyl-L-tyrosine offer up to 50-fold solubility improvement over free L-tyrosine [2], the hydrochloride salt represents a cost-effective intermediate solution for processes where extreme concentration is not required and where the metabolic burden of dipeptide hydrolysis is undesirable. The compound's crystalline nature and thermal stability (up to 240°C) support sterile filtration and storage under standard bioprocessing conditions [3].

NLO Crystal Growth & Optoelectronics

L-Tyrosine hydrochloride crystallizes as a semi-organic nonlinear optical material with a wide transparency window (UV cutoff below 300 nm) and second harmonic generation (SHG) efficiency suitable for frequency doubling applications [1]. Differential scanning calorimetry confirms thermal stability up to 240°C, enabling device fabrication processes involving moderate heating [1]. The monoclinic P21 crystal structure, with protonated amino and carboxyl groups, distinguishes it from the zwitterionic free base and from other halide salts such as L-tyrosine hydrobromide [2]. This specific salt form has been characterized by single-crystal XRD, FTIR, UV-Vis-NIR spectroscopy, and dielectric measurements, providing a well-documented foundation for researchers developing optical communications, data storage, and electro-optic switching components [1].

High-Pressure Crystallography

L-Tyrosine hydrochloride serves as a model system for investigating amino acid crystal stability under extreme conditions. High-pressure Raman spectroscopy studies demonstrate that the crystal maintains its monoclinic structure across the 1 atm to 7.0 GPa range, undergoing a reversible conformational change involving torsion of the tyrosine molecule without hysteresis upon pressure release [1]. The hydrochloride form's distinct protonation state—both amino and carboxyl groups protonated versus the zwitterionic free base—provides a valuable comparator for understanding the role of hydrogen-bonding networks in structural stability . The rotational barrier of the ammonium group, measured at 5.0 kcal/mol in the hydrochloride versus 8.3 kcal/mol in free L-tyrosine, offers quantitative insight into the energetic landscape governing crystal packing and dissolution behavior .

Application
Selection Property
Validation Focus
Catecholamine pathway studies
Aqueous solubility and direct precursor delivery
Tyrosine hydroxylase substrate availability in neuronal models
Cell culture media formulation
Enhanced solubility vs. free base without pH-adjusted feed streams
Concentrated feed media compatibility and sterile filtration
NLO crystal growth
Monoclinic P21 structure with thermal stability to 240°C
SHG efficiency and transparency window characterization
High-pressure crystallography
Protonated amino/carboxyl groups with weaker H-bond network
Reversible conformational change under pressure cycling

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